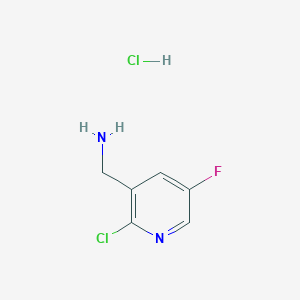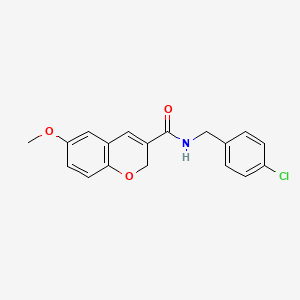
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12ClF3N4OS2 and its molecular weight is 432.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Researchers synthesized and characterized similar compounds, emphasizing their chemical structure and properties. For example, a study by Ovonramwen et al. (2021) synthesized 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide and analyzed its structure using techniques like FTIR, 1H, 13C NMR, and DEPT 135 analysis (Ovonramwen, Owolabi, & Falodun, 2021).
Antimicrobial Activities
- Similar compounds have been tested for antimicrobial activities. For instance, Ovonramwen et al. (2021) assessed the antimicrobial activity of a synthesized compound against various Gram-positive, Gram-negative bacteria, and Candida albicans (Ovonramwen, Owolabi, & Falodun, 2021).
Glycine Transporter Inhibition
- Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent GlyT1 inhibitor. This compound exhibited favorable pharmacokinetics and increased glycine concentration in cerebrospinal fluid in rats, suggesting its potential in neuroscience research (Yamamoto et al., 2016).
Nucleophilicity in Chemical Reactions
- Mlostoń et al. (2008) explored the nucleophilic properties of similar imidazole compounds, finding diverse reactions with electrophilic reagents. This study provides insights into the chemical reactivity of imidazole derivatives (Mlostoń, Gendek, Linden, & Heimgartner, 2008).
Room Temperature Ionic Liquids (RTILs) Synthesis
- Zhang et al. (2003) demonstrated a methodology for direct methylation or trifluoroethylation of imidazole derivatives, offering a simple route to synthesize room temperature ionic liquids. This research contributes to the development of new materials and solvents in chemistry (Zhang, Martin, & Desmarteau, 2003).
Binding Studies on Neuronal NMDA Receptors
- Sokolov et al. (2018) modified methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles, resulting in compounds influencing neuronal NMDA receptors. This indicates potential applications in neurological research (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
Antitumor Properties
- Stevens et al. (1984) researched imidazotetrazines, showing that derivatives like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one have potential as broad-spectrum antitumor agents. This study highlights the possible use of imidazole derivatives in cancer research (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-(thiophen-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4OS2/c1-24-12(13(25)21-7-10-3-2-4-26-10)8-23-15(24)27-14-11(17)5-9(6-22-14)16(18,19)20/h2-6,8H,7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZWKHNAFGRURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)


![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)